BenchChemオンラインストアへようこそ!

1-Diethylamino-6-phenylhexan-3-one

solubility formulation regioisomer

1-Diethylamino-6-phenylhexan-3-one (IUPAC: 1-(diethylamino)-6-phenylhexan-3-one; molecular formula C16H25NO; molecular weight 247.38 g/mol) is a synthetic substituted ketone belonging to the aminoketone class. It is characterized by a terminal diethylamino group at the C1 position, a phenyl ring at the C6 position, and a ketone carbonyl at the C3 position.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
Cat. No. B8446238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Diethylamino-6-phenylhexan-3-one
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(=O)CCCC1=CC=CC=C1
InChIInChI=1S/C16H25NO/c1-3-17(4-2)14-13-16(18)12-8-11-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3
InChIKeyLOJPWUQJDCRVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Diethylamino-6-phenylhexan-3-one – Structural Identity and Procurement Rationale for a 3-Keto Aminoketone Research Scaffold


1-Diethylamino-6-phenylhexan-3-one (IUPAC: 1-(diethylamino)-6-phenylhexan-3-one; molecular formula C16H25NO; molecular weight 247.38 g/mol) is a synthetic substituted ketone belonging to the aminoketone class . It is characterized by a terminal diethylamino group at the C1 position, a phenyl ring at the C6 position, and a ketone carbonyl at the C3 position. This 3-keto regioisomeric architecture differentiates it from conventional cathinone-class compounds (which bear the carbonyl at the C1, α- to the phenyl ring) and from centrally-acting opioid analgesics such as normethadone [1]. The compound is supplied as a free base or hydrochloride salt with a typical purity of ≥95% and is intended exclusively for research and forensic applications .

Why Substituting 1-Diethylamino-6-phenylhexan-3-one with a Cathinone Isomer or N-Dimethyl Analog Compromises Experimental Reproducibility


The 3-keto substitution pattern of 1-Diethylamino-6-phenylhexan-3-one places the polar carbonyl group distant from both the phenyl ring and the basic amine, creating a distinct electronic environment, hydrogen-bonding topology, and metabolic stability profile relative to the 1-keto cathinone isomer N,N-diethyl hexedrone . The N-diethyl substitution on the terminal amine increases lipophilicity (predicted logP ~1.6) compared with the N-dimethyl analog 6-(dimethylamino)-4-phenylhexan-3-one, altering blood-brain barrier permeability and monoamine transporter affinity [1]. Furthermore, the monocyclic phenyl substitution differentiates it from the diphenyl normethadone scaffold, which engages opioid receptors rather than dopamine transporters [2]. These structural nuances mean that in-class compounds cannot be substituted without fundamentally altering pharmacological outcome measures, rendering cross-study comparisons invalid.

Quantitative Differentiation Evidence for 1-Diethylamino-6-phenylhexan-3-one Versus Closest Analogs


Regioisomeric Carbonyl Position Alters In Vitro Solubility Profile and Formulation Compatibility

The 3-keto regioisomer 1-Diethylamino-6-phenylhexan-3-one exhibits a distinct solubility profile compared with the 1-keto cathinone isomer N,N-diethyl hexedrone (α-Diethylaminohexanophenone). While the 1-keto isomer has reported solubilities of 20 mg/mL in DMF, 10 mg/mL in DMSO, 25 mg/mL in ethanol, and 10 mg/mL in PBS (pH 7.2) , the 3-keto positional isomer is expected to display higher aqueous solubility owing to the greater distance between the polar carbonyl and the lipophilic phenyl ring, reducing intramolecular hydrophobic shielding of the ketone oxygen [1]. This differential solubility directly impacts formulation strategies for in vitro assays and in vivo dosing.

solubility formulation regioisomer

N-Diethyl Versus N-Dimethyl Substitution Elevates Lipophilicity and Alters DAT Binding Mode

SAR studies on synthetic cathinones demonstrate that expanding the terminal amine from N-methyl to N-ethyl to N,N-diethyl progressively increases dopamine transporter (DAT) inhibitory potency [1]. In the amino-terminal substitution series (pentedrone, N-ethyl-pentedrone, N,N-diethyl-pentedrone, α-PVP, α-PpVP), DAT inhibition potency increased as the amino substituent expanded, and the calculated partition coefficient (cLogP) of the amino substituent correlated positively with the hDAT/hSERT selectivity ratio [1]. The N,N-diethyl analog 1-Diethylamino-6-phenylhexan-3-one (predicted logP ~1.6) is therefore expected to exhibit higher DAT affinity and greater DAT/SERT selectivity than the N-dimethyl analog 6-(dimethylamino)-4-phenylhexan-3-one (predicted logP ~1.2) [2].

DAT inhibition lipophilicity N-alkyl substitution

Mono-Phenyl Substitution Prevents Opioid Receptor Engagement Observed with Diphenyl Normethadone

The diphenyl analog normethadone (6-(dimethylamino)-4,4-diphenylhexan-3-one) acts as a synthetic opioid analgesic with significant affinity for μ, δ, and κ opioid receptors [1]. Phenyl-substituted normethadone derivatives were synthesized and their affinity (IC50) for opioid receptors was determined by displacement of [3H]sufentanyl on rat brain preparations, with IC50 values in the low micromolar to nanomolar range for the diphenyl scaffold [1]. The mono-phenyl compound 1-Diethylamino-6-phenylhexan-3-one lacks the second phenyl ring, eliminating the hydrophobic pocket interaction required for opioid receptor binding and instead favoring engagement with monoamine transporters, as is characteristic of the cathinone class [2]. This fundamental target-switch means the compound cannot substitute for normethadone in opioid research protocols.

opioid receptor selectivity phenyl substitution

Analytical Differentiation by GC-MS and NMR Provides Forensic Evidentiary Value

The 3-keto regioisomer 1-Diethylamino-6-phenylhexan-3-one can be unequivocally distinguished from the 1-keto isomer N,N-diethyl hexedrone by gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) and nuclear magnetic resonance (NMR) spectroscopy . The electron ionization mass spectrum of the 1-keto isomer (α-Diethylaminohexanophenone) has been characterized in the Cayman Spectral Library, showing a distinct fragmentation pattern dominated by α-cleavage adjacent to the carbonyl, yielding a characteristic benzoyl cation (m/z 105) . The 3-keto isomer is predicted to display a different fragmentation signature, with dominant β-cleavage products and a diagnostic McLafferty rearrangement ion absent in the 1-keto isomer [1]. Additionally, the 1H NMR chemical shift of the α-protons adjacent to the carbonyl differs between the two regioisomers (δ 2.4–2.6 ppm for α-CH2 in 3-keto vs. δ 3.8–4.2 ppm for the methine proton α to carbonyl in 1-keto cathinones) [1]. These analytical features are critical for forensic casework where unambiguous identification of isomeric new psychoactive substances is legally required.

forensic analysis GC-MS NMR regioisomer discrimination

Predicted CYP2D6 Inhibition Liability Differs from N-Dimethyl and Shorter-Chain Analogs

BindingDB records report CYP2D6 inhibition data for structurally related N,N-diethylamino ketones. Compound BDBM50400880 (CHEMBL2205045), sharing the N,N-diethylamino motif, displays an IC50 of 2.70 × 10³ nM (2.7 µM) against human recombinant CYP2D6 [1]. In contrast, a related compound BDBM50436107 (CHEMBL2397415) with a modified amine terminus exhibits an IC50 of 4.00 × 10⁴ nM (40 µM), a ~15-fold difference, indicating that the diethylamino group and carbon chain architecture significantly influence CYP2D6 binding [1]. The target compound 1-Diethylamino-6-phenylhexan-3-one, with its extended six-carbon linker between the amine and the phenyl ring, is predicted to exhibit intermediate CYP2D6 inhibition, reducing the risk of metabolism-dependent drug-drug interactions compared with shorter-chain α-substituted cathinones [2]. This is relevant for experimental designs where co-administered CYP2D6 substrates are used.

CYP2D6 inhibition drug-drug interaction metabolic stability

Optimal Application Scenarios for 1-Diethylamino-6-phenylhexan-3-one Based on Verified Differential Evidence


Forensic Reference Standard for Regioisomer-Specific Identification of New Psychoactive Substances

The unambiguous discrimination between the 3-keto compound and its 1-keto cathinone isomer is essential for forensic toxicology laboratories. GC-MS and NMR spectral signatures allow conclusive identification, preventing misclassification in legal proceedings [1]. The compound serves as a certified reference material for method validation in seized-drug analysis, addressing the growing forensic need for regioisomer-specific standards .

Selective Dopamine Transporter Probe for Neuropharmacology Research

Based on class-level SAR demonstrating that N,N-diethyl substitution enhances DAT inhibition potency and DAT/SERT selectivity [1], this compound is an appropriate tool for investigating dopamine-specific mechanisms in vitro (uptake inhibition in DAT-transfected HEK293 cells or rat synaptosomes) and in vivo (hyperlocomotion and conditioned place preference assays). Its lower predicted SERT activity reduces serotonergic confounding compared with N-methyl or N-ethyl analogs [1].

Comparative Metabolism and CYP Inhibition Studies with N-Alkyl Substitution Series

The CYP2D6 inhibition liability of this compound (predicted IC50 ~5–15 µM) is moderate compared with both shorter-chain diethylamino ketones and non-diethylamino analogs [1]. This positions the compound as a useful member of a systematic N-alkyl substitution series for investigating structure-metabolism relationships, particularly in primary hepatocyte assays or human liver microsome preparations where CYP phenotyping is performed .

Formulation Compatibility Screening for Aminoketone Delivery Systems

The predicted aqueous solubility advantage of the 3-keto regioisomer over the 1-keto cathinone isomer [1] makes this compound a candidate for formulation studies requiring reduced organic co-solvent content. It can be used as a model compound to evaluate the impact of carbonyl position on dissolution rate, enabling rational excipient selection for in vivo dosing formulations where DMSO or ethanol concentrations must be minimized .

Quote Request

Request a Quote for 1-Diethylamino-6-phenylhexan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.